Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate
CAS No.:
Cat. No.: VC17768962
Molecular Formula: C15H20N2O7
Molecular Weight: 340.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O7 |
|---|---|
| Molecular Weight | 340.33 g/mol |
| IUPAC Name | methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate |
| Standard InChI | InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(13(19)23-4)12(18)9-5-7-10(8-6-9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20) |
| Standard InChI Key | SMPRKQDXVQWFGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate, reflects its intricate structure (Table 1). Key features include:
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Boc Protecting Group: The tert-butoxycarbonyl group shields the amine functionality during synthetic processes, preventing undesirable side reactions.
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4-Nitrophenyl Moiety: A nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
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Hydroxyl and Ester Groups: The β-hydroxy ester configuration contributes to stereochemical complexity and solubility profiles.
Table 1: Molecular Properties of Methyl 2-{[(tert-Butoxy)Carbonyl]Amino}-3-Hydroxy-3-(4-Nitrophenyl)Propanoate
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.33 g/mol |
| IUPAC Name | methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)N+[O-])O)C(=O)OC |
| InChI Key | SMPRKQDXVQWFGQ-UHFFFAOYSA-N |
The stereochemistry of the hydroxyl and amino groups plays a critical role in its biological interactions, though specific enantiomeric data remain understudied.
Synthesis and Reaction Conditions
Key Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically beginning with the Boc protection of an amino acid precursor. A representative pathway includes:
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Boc Protection: Reaction of the parent amino acid with di-tert-butyl dicarbonate () in the presence of a base such as sodium hydroxide.
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Nitrophenyl Introduction: Electrophilic aromatic nitration using a mixture of nitric and sulfuric acids, followed by coupling to the hydroxylated intermediate.
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Esterification: Methyl ester formation via methanol under acidic conditions or using diazomethane.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Boc Protection | , NaOH, THF, 0°C | pH control, stoichiometric ratios |
| Nitration | , 50°C | Reaction time, temperature control |
| Esterification | Methanol, HCl (gas) or | Solvent polarity, catalyst use |
Precise control of temperature, solvent polarity, and stoichiometry is critical to achieving high yields (>70%) and purity (>95%). Side reactions, such as over-nitration or ester hydrolysis, necessitate careful monitoring.
Applications in Pharmaceutical Research
Role in Peptide Synthesis
The Boc group’s orthogonality makes this compound invaluable in solid-phase peptide synthesis (SPPS). It enables sequential deprotection without disrupting other functional groups, facilitating the assembly of complex peptides. For example, the compound has been employed in synthesizing neuroactive peptides targeting G-protein-coupled receptors (GPCRs).
Drug Development Intermediates
The 4-nitrophenyl group’s electron-deficient aromatic ring promotes interactions with enzymatic active sites, making the compound a candidate for protease inhibitor development. Preliminary studies suggest its utility in inhibiting HIV-1 protease, though in vivo efficacy remains unverified.
Biological Activity and Research Findings
Enzyme Modulation
In vitro assays demonstrate moderate inhibitory activity against serine proteases such as trypsin () and chymotrypsin (). The nitro group enhances binding affinity through dipole interactions with catalytic residues.
Future Research Directions
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Stereochemical Optimization: Resolving enantiomers via chiral chromatography could enhance biological specificity.
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In Vivo Pharmacokinetics: Studies on bioavailability and metabolic pathways are needed to assess therapeutic potential.
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Computational Modeling: Molecular dynamics simulations could predict interactions with novel enzyme targets.
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